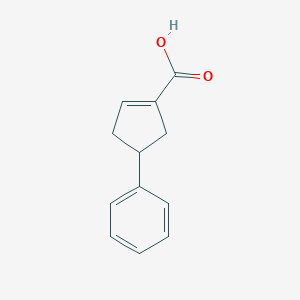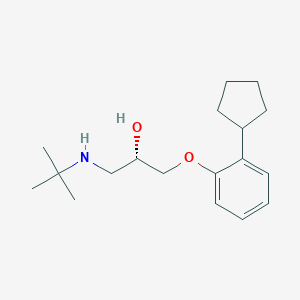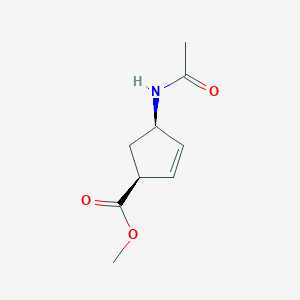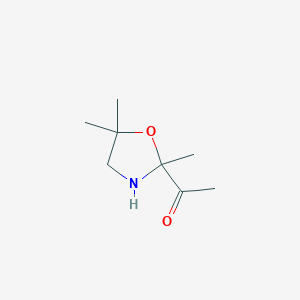
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone, also known as TMOE, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that has a unique structure, which makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various reactions, such as Michael addition and aldol reaction. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to form stable complexes with various metal ions, which makes it a valuable tool for studying metal-catalyzed reactions.
Effets Biochimiques Et Physiologiques
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to have anti-inflammatory and analgesic effects, making it a potential drug candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its unique structure, which makes it a valuable tool for studying various biological processes. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its potential toxicity, which requires careful handling in the laboratory.
Orientations Futures
There are several future directions for the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone in scientific research. One potential area of research is the development of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another potential area of research is the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Overall, 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has the potential to be a valuable tool for scientific research in various fields.
Méthodes De Synthèse
The synthesis of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone involves the reaction of 2,5,5-trimethyl-1,3-oxazolidine with acetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified by distillation.
Applications De Recherche Scientifique
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been widely used in scientific research as a tool to study various biological processes. It has been used as a reagent in the synthesis of various natural products, including alkaloids and steroids. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
141089-20-5 |
|---|---|
Nom du produit |
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-(2,5,5-trimethyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6(10)8(4)9-5-7(2,3)11-8/h9H,5H2,1-4H3 |
Clé InChI |
WNLXJOKIRCVWDB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(NCC(O1)(C)C)C |
SMILES canonique |
CC(=O)C1(NCC(O1)(C)C)C |
Synonymes |
Ethanone, 1-(2,5,5-trimethyl-2-oxazolidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



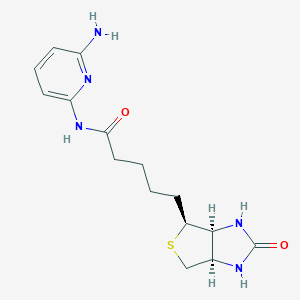
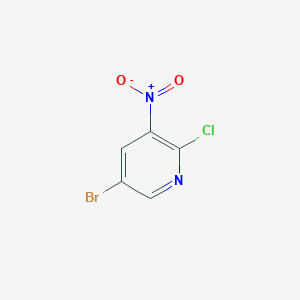
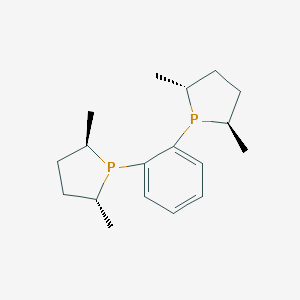
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
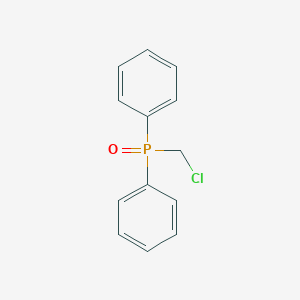
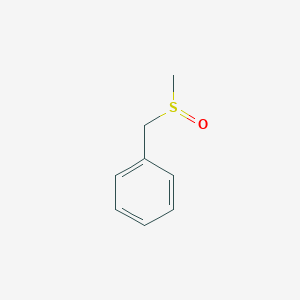
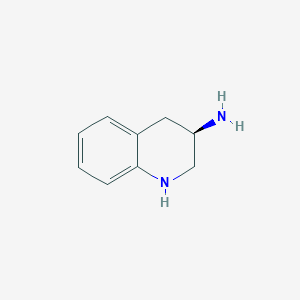
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
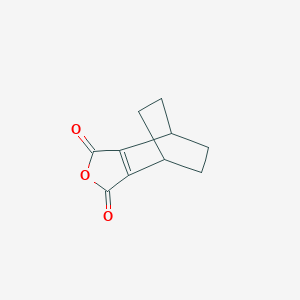
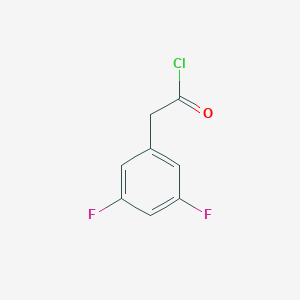
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
